Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate
Description
Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate is a chiral carbamate derivative featuring a thiane ring (a six-membered sulfur-containing heterocycle) modified with two oxygen atoms at the 1,1-positions, forming a sulfone group. The stereochemistry at positions 3 and 4 is critical, with both substituents in the (R,R)-configuration. The tert-butyl carbamate group (-NHCOOtBu) at position 4 enhances steric bulk and protects the amine functionality during synthetic processes. This compound is likely utilized as a pharmaceutical intermediate or building block for drug discovery, particularly in targeting enzymes or receptors sensitive to sulfone or hydroxyl motifs .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-7-4-5-17(14,15)6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSJWPKERWLXIO-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCS(=O)(=O)C[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate typically involves the following steps:
Formation of the dioxothiane ring: This can be achieved through the reaction of a suitable diol with a sulfonyl chloride under basic conditions.
Introduction of the tert-butyl group: The tert-butyl group is often introduced via a nucleophilic substitution reaction using tert-butyl chloride and a suitable base.
Carbamate formation: The final step involves the reaction of the intermediate with an isocyanate to form the carbamate group.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The dioxothiane ring can be reduced under specific conditions to yield a thiol derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology:
- Investigated for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where controlled release of the active drug is beneficial.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate involves its metabolism in biological systems to release the active drug. The molecular targets and pathways involved depend on the specific active drug released. Typically, the compound interacts with enzymes or receptors in the body, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Table 1: Key Attributes of Comparable Compounds
| Compound Name | Heterocycle | Substituents | Stereochemistry | Molecular Weight (g/mol) | CAS Number | Potential Applications | References |
|---|---|---|---|---|---|---|---|
| Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate | Thiane (1,1-dioxo) | 3-OH, 4-NHBoc | (3R,4R) | ~280* | Not provided | Enzyme inhibitors, intermediates | [3, 13] |
| tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate | Piperidine | 3-F, 4-NHBoc | (3S,4S) | 218.25 | 1434127-01-1 | Fluorinated drug candidates | [6] |
| tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | Cyclopentane | 3-OH, NHBoc | (1R,3R) | 215.28 | 225641-84-9 | Cyclic peptide synthesis | [4] |
| tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate | Pyrrolidine | 4-OCH3, NHBoc | (3R,4R) | 216.28 | 1932066-52-8 | CNS-targeting molecules | [11] |
| tert-butyl N-[[(3R,4R)-3-cyclopropylpiperidin-4-yl]methyl]carbamate | Piperidine | Cyclopropyl, NHBoc | (3R,4R) | 268.37 | Not provided | Conformationally restricted leads | [13] |
| tert-butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate | Pyrrolidine | 4-(2-OCH3Ph), NHBoc | (3S,4R) | 306.37 | Not provided | GPCR modulators | [10] |
*Estimated based on analogous structures.
Key Observations:
Heterocycle Diversity: The thiane sulfone core distinguishes the target compound from piperidine, pyrrolidine, and cyclopentane derivatives. Piperidine and pyrrolidine derivatives (e.g., CAS 1434127-01-1) are more common in CNS drugs due to their rigidity and compatibility with blood-brain barrier penetration .
Substituent Effects :
- Hydroxyl groups (e.g., cyclopentyl derivative CAS 225641-84-9) improve aqueous solubility but may require protection during synthesis.
- Fluorine (CAS 1434127-01-1) and methoxy groups (CAS 1932066-52-8) enhance metabolic stability and electronic effects, respectively .
Stereochemical Influence :
- The (3R,4R) configuration in the target compound and the piperidine derivative (CAS 1932066-52-8) suggests a preference for specific enantioselective interactions, such as binding to chiral enzyme pockets .
Biological Activity
Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for pharmaceutical development, supported by relevant research findings and data tables.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C10H17N2O4S
- Molecular Weight : Approximately 249.33 g/mol
- Functional Groups : It contains a tert-butyl group, a carbamate linkage, and a dioxothian ring system.
These structural elements contribute to its potential interactions with biological targets, which may include enzymes and receptors involved in various physiological processes.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
The mechanism of action for this compound likely involves:
- Covalent Bonding : The carbamate moiety interacts with nucleophilic amino acids in enzyme active sites.
- Hydrophobic Interactions : The thiane ring may enhance binding affinity through hydrophobic interactions with protein pockets.
This dual mechanism allows for modulation of enzyme activity, which can be crucial for therapeutic applications.
Case Studies and Research Findings
Several studies have investigated compounds similar to this compound:
Table 1: Comparison of Biological Activities
Study Insights
A study on M4 demonstrated its ability to protect astrocytes from Aβ-induced toxicity by reducing inflammatory markers such as TNFα and oxidative stress indicators like malondialdehyde (MDA) . Although direct studies on this compound are sparse, the findings from related compounds suggest promising avenues for exploration.
Scientific Research Applications
Potential Biological Activities
Preliminary studies indicate that Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate may exhibit significant biological activities:
- Antibacterial and Antifungal Properties : Similar compounds have shown promise in inhibiting bacterial and fungal growth. The structural characteristics of this compound could enhance its interaction with biological targets, potentially affecting enzyme inhibition or receptor binding.
- Pharmaceutical Development : The compound's unique structure suggests it could be developed into new therapeutic agents. Its potential for modulating biological pathways makes it an interesting candidate for further investigation in drug design.
Membrane Technology Applications
This compound may find applications in membrane technology:
- Conductive Membranes : Similar compounds have been utilized in the design of microporous membranes with high conductivity (up to 120 mS cm−1 at 80°C). These membranes exhibit excellent mechanical and chemical stability, which are critical for various industrial applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Understanding the synthesis pathways is crucial for optimizing production methods and enhancing yield.
Synthesis Pathway Overview
- Starting Materials : Identification of suitable precursors that can be transformed into the target compound.
- Reaction Conditions : Optimization of temperature, pressure, and catalysts to facilitate the reaction.
- Purification : Techniques such as crystallization or chromatography to isolate the desired product.
Q & A
Q. What are the limitations of current synthetic methods, and how can flow chemistry address them?
- Methodology :
- Limitation : Batch synthesis struggles with exothermic intermediates.
- Solution : Continuous flow reactors improve heat dissipation and scale-up efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
